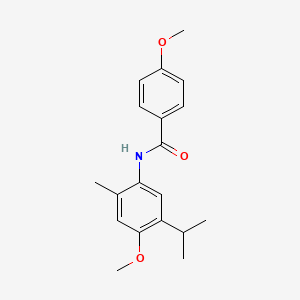
N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide, commonly known as LY-2183240, is a small molecule antagonist of the metabotropic glutamate receptor 2 (mGluR2). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological and psychiatric disorders.
Mechanism of Action
LY-2183240 acts as an antagonist of the N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide receptor, which is a member of the G protein-coupled receptor family. This receptor is primarily located in the presynaptic terminals of neurons and is involved in the regulation of glutamate release. By blocking the N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide receptor, LY-2183240 reduces the release of glutamate, which is a major excitatory neurotransmitter in the brain. This mechanism of action is believed to underlie the anxiolytic and antidepressant effects of LY-2183240.
Biochemical and Physiological Effects:
LY-2183240 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce glutamate release in the brain, which can lead to a reduction in neuronal excitability. Additionally, LY-2183240 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in promoting the growth and survival of neurons. This increase in BDNF levels may contribute to the antidepressant effects of LY-2183240.
Advantages and Limitations for Lab Experiments
One of the major advantages of LY-2183240 is its specificity for the N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide receptor. This specificity allows researchers to investigate the role of this receptor in various neurological and psychiatric disorders. However, one limitation of LY-2183240 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving LY-2183240. One area of interest is investigating its potential use in treating addiction, particularly opioid addiction. Additionally, further studies are needed to fully understand the mechanism of action of LY-2183240 and its effects on other neurotransmitter systems. Finally, there is potential for the development of more potent and selective N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide antagonists based on the structure of LY-2183240.
Conclusion:
In conclusion, LY-2183240 is a small molecule antagonist of the N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide receptor that has shown promise in preclinical studies for its potential use in treating various neurological and psychiatric disorders. Its specificity for the N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide receptor makes it a valuable tool for investigating the role of this receptor in these disorders. Further research is needed to fully understand the mechanism of action of LY-2183240 and its potential therapeutic applications.
Synthesis Methods
The synthesis of LY-2183240 involves the reaction of 5-isopropyl-4-methoxy-2-methylphenylamine with 4-methoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the final pure compound.
Scientific Research Applications
LY-2183240 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in preclinical models of anxiety and depression. Additionally, LY-2183240 has been investigated for its potential use in treating schizophrenia, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-methoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12(2)16-11-17(13(3)10-18(16)23-5)20-19(21)14-6-8-15(22-4)9-7-14/h6-12H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAYXJCXNYVGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)OC)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5857852.png)
![1-allyl-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5857862.png)

![N-cyclohexyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5857879.png)
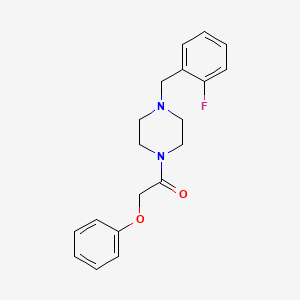
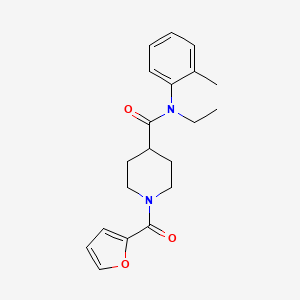
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)
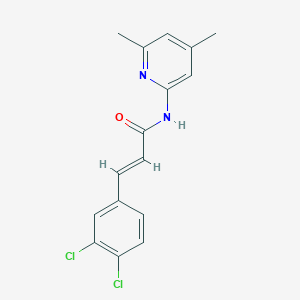
![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)
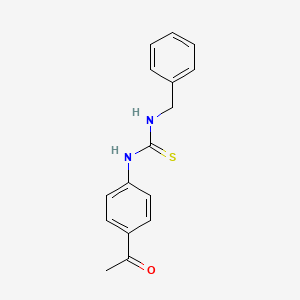
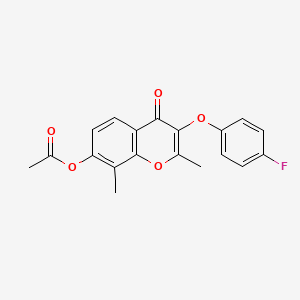
![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)